2-amino-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
2-amino-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c10-8-6(9(12)13)4-5-2-1-3-7(5)11-8/h4H,1-3H2,(H2,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRJJSHCLCZUSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(N=C2C1)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115271-79-9 | |
| Record name | 2-amino-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues using manganese(II) triflate as a catalyst and tert-butyl hydroperoxide as an oxidant at 25°C in water has been reported .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-amino-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or other oxidized derivatives.
Reduction: Formation of reduced analogues with altered electronic properties.
Substitution: Introduction of different functional groups at specific positions on the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like water or organic solvents, and catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones, while substitution reactions can introduce halogens or other functional groups into the molecule.
Scientific Research Applications
2-amino-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with specific electronic or structural properties.
Mechanism of Action
The mechanism of action of 2-amino-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use, whether in biological systems or chemical reactions. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(cyclopropylamino)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid with structurally related pyridine and cyclopenta-pyridine derivatives, emphasizing substituent effects, physicochemical properties, and applications.
Key Comparative Insights:
Substituent Effects: Amino vs. Sulfur vs. Oxygen: The ethylthio substituent in C₁₁H₁₃NO₂S () enhances lipophilicity and may influence redox reactivity compared to oxygen-based substituents .
Ring Structure and Fusion :
- Cyclopenta[b]pyridine (target compound) vs. cyclopenta[c]pyridine (): The [b] vs. [c] fusion alters the spatial arrangement of substituents, affecting molecular interactions in biological or catalytic systems .
Analytical Properties :
- The cyclopenta[c]pyridine derivative () has predicted CCS values for mass spectrometry, aiding in metabolomic identification . In contrast, the target compound lacks reported CCS data.
Availability :
- The target compound is discontinued , while the methoxy and ethylthio analogs remain available, highlighting practical considerations for researchers.
Biological Relevance :
- The 5-hydroxy-6-methylpyridine-3-carboxylic acid () is documented in protein-ligand interactions (PDB entry 3HM), whereas cyclopenta-pyridine derivatives are primarily used as synthetic intermediates .
Biological Activity
2-Amino-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid (CAS Number: 115271-79-9) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores the structural characteristics, synthesis methods, and biological activities of this compound, focusing on its anticancer and antimicrobial properties.
Structural Characteristics
The molecular formula of this compound is , and it features a unique cyclopentapyridine core with an amino group and a carboxylic acid functional group. The compound's structure can be represented in various formats:
- SMILES :
C1CC2=CC(=C(N=C2C1)N)C(=O)O - InChI :
InChI=1S/C9H10N2O2/c10-8-6(9(12)13)4-5-2-1-3-7(5)11-8/h4H,1-3H2,(H2,10,11)(H,12,13)
Synthesis Methods
While specific synthesis protocols for this compound are not extensively documented in the literature, it is often synthesized through multi-step organic reactions involving cyclization and functional group modifications typical for heterocyclic compounds.
Anticancer Activity
Recent studies have indicated that derivatives of pyridine-based compounds exhibit significant anticancer properties. Specifically:
- Cell Viability Assays : In vitro studies using human lung adenocarcinoma (A549) cells demonstrated that certain derivatives of cyclopenta[b]pyridine structures can reduce cell viability significantly. For example, one study reported that compounds with carboxylic acid groups exhibited potent activity against A549 cells by reducing their viability to approximately 66% at a concentration of 100 µM over 24 hours .
- Mechanisms of Action : The anticancer activity is believed to be linked to the ability of these compounds to induce apoptosis and inhibit cell proliferation pathways. The presence of an amino group in the structure enhances the interaction with biological targets involved in cancer progression.
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored:
- Pathogen Testing : Studies have screened various derivatives against multidrug-resistant strains such as Staphylococcus aureus and Escherichia coli. Compounds derived from this scaffold showed promising results against these pathogens, indicating potential as antimicrobial agents .
- Comparative Efficacy : In comparative studies with known antibiotics, certain derivatives demonstrated superior efficacy against resistant strains. This suggests that modifications to the basic structure could enhance their antimicrobial properties.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 178.19 g/mol |
| CAS Number | 115271-79-9 |
| Anticancer Activity | Significant reduction in A549 cell viability |
| Antimicrobial Activity | Effective against MRSA and E. coli |
Case Study 1: Anticancer Properties
A study evaluated the cytotoxic effects of various substituted derivatives of cyclopenta[b]pyridines on A549 cells. The findings indicated that modifications to the amino and carboxylic acid groups significantly influenced the anticancer activity, with some compounds showing low toxicity towards non-cancerous cells while effectively targeting cancerous cells .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of derivatives against clinically relevant pathogens. The study found that certain modifications led to enhanced activity against resistant strains of bacteria, highlighting the potential for developing new antimicrobial agents based on this scaffold .
Q & A
Q. What are the common synthetic routes for preparing 2-amino-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid, and what are their key challenges?
Synthesis typically involves multi-step reactions, such as:
- Cyclocondensation : Starting materials like 2-amino-7-isopropyl-5-oxo-5H-benzopyrano derivatives are condensed with carbonyl compounds under acidic/basic conditions .
- Functional group modifications : Introduction of the amino and carboxylic acid groups via nucleophilic substitution or oxidation-reduction steps.
Q. Key Challenges :
- Regioselectivity : Ensuring proper positioning of substituents on the bicyclic core.
- Yield optimization : Side reactions (e.g., ring-opening) may reduce efficiency.
Q. Methodological Recommendations :
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
Core Techniques :
- NMR Spectroscopy : - and -NMR confirm the bicyclic structure and substituent positions.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., theoretical vs. observed m/z).
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding patterns in crystalline form.
Q. Example Data :
| Property | Value (Example) | Reference |
|---|---|---|
| Molecular Formula | CHNO | |
| Molecular Weight | 178.19 g/mol | |
| Key -NMR Peaks | δ 2.5–3.5 (cyclopentane protons) |
Q. What preliminary biological activities have been reported for this compound?
Studies on structurally related cyclopenta[b]pyridines suggest:
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Critical Parameters :
- Catalyst Selection : Transition metals (e.g., Pd/C) enhance cyclization efficiency .
- Solvent Systems : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
Q. Case Study :
| Condition | Yield Improvement | Reference |
|---|---|---|
| Pd/C (5 mol%), 70°C | 65% → 82% | |
| DMF vs. THF | 15% increase |
Advanced Tip : Use Design of Experiments (DoE) to model interactions between variables (e.g., temperature, catalyst loading).
Q. How do structural modifications (e.g., substituent variations) impact biological activity?
Substituent Effects :
- Amino Group : Essential for hydrogen bonding with enzymatic targets (e.g., kinase active sites) .
- Cyclopentane Ring : Hydrophobic interactions enhance membrane permeability.
Q. Comparative Data :
| Derivative | Activity (IC) | Reference |
|---|---|---|
| 2-Amino (target compound) | 12.3 μM | |
| 2-Methyl | >50 μM (inactive) |
Q. Methodology :
- Synthesize analogs via parallel synthesis .
- Validate using surface plasmon resonance (SPR) for binding kinetics.
Q. How can contradictions in reported biological data (e.g., varying IC50_{50}50 values) be resolved?
Potential Causes :
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times.
- Compound Stability : Degradation under assay conditions (e.g., pH-sensitive carboxylic acid group).
Q. Resolution Strategies :
Q. What advanced techniques are recommended for studying the compound’s mechanism of action?
- CRISPR-Cas9 Screening : Identify genetic vulnerabilities in target cells.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with proteins.
- Metabolomics : Track downstream metabolic changes via LC-MS.
Q. Example Workflow :
Target Identification : Use phosphoproteomics to map kinase inhibition.
Validation : Knockout cell lines to confirm target relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
